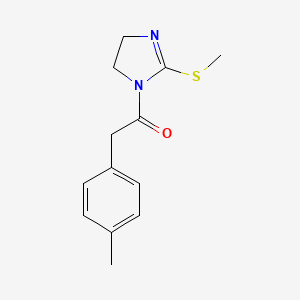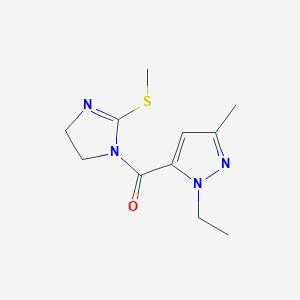
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been developed through various chemical processes, and its unique structure and properties make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. Specifically, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of amyloid beta peptides in Alzheimer's disease models. Additionally, it has been found to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone in lab experiments include its unique structure and properties, its ability to modulate various cellular signaling pathways, and its potential applications in the field of medicine. However, its limitations include its complexity and the multi-step synthesis process required to obtain the compound.
Direcciones Futuras
There are several future directions for research on 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on the development of derivatives of the compound with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of indole with an aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol to form a thioimine, which is subsequently reduced to form the desired compound.
Aplicaciones Científicas De Investigación
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1H-indol-6-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-13-15-6-7-16(13)12(17)10-3-2-9-4-5-14-11(9)8-10/h2-5,8,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBADZYOXRDMCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
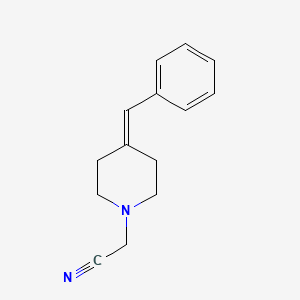
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
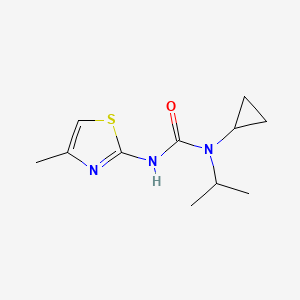
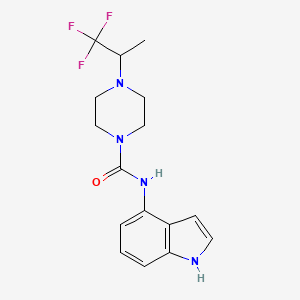

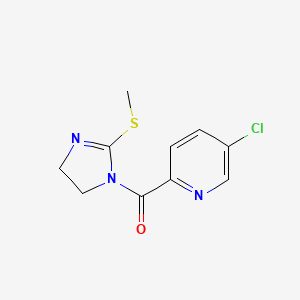
![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
